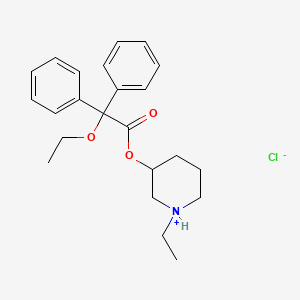
2,2-Diphenyl-2-ethoxyacetic acid (1-ethyl-3-piperidyl) ester hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Diphenyl-2-ethoxyacetic acid (1-ethyl-3-piperidyl) ester hydrochloride is a chemical compound known for its unique structure and properties It is a derivative of piperidine, a six-membered heterocycle containing one nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Diphenyl-2-ethoxyacetic acid (1-ethyl-3-piperidyl) ester hydrochloride typically involves the esterification of 2,2-Diphenyl-2-ethoxyacetic acid with 1-ethyl-3-piperidyl alcohol. The reaction is usually carried out in the presence of a strong acid catalyst, such as hydrochloric acid, to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an appropriate solvent, such as toluene or dichloromethane, for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can lead to a more consistent and scalable production process.
Análisis De Reacciones Químicas
Types of Reactions
2,2-Diphenyl-2-ethoxyacetic acid (1-ethyl-3-piperidyl) ester hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
2,2-Diphenyl-2-ethoxyacetic acid (1-ethyl-3-piperidyl) ester hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2,2-Diphenyl-2-ethoxyacetic acid (1-ethyl-3-piperidyl) ester hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on its structure and the nature of the target. The pathways involved can include signal transduction, metabolic regulation, and cellular communication.
Comparación Con Compuestos Similares
Similar Compounds
- 2,2-Diphenyl-2-ethoxyacetic acid (1-ethyl-4-piperidyl) ester hydrochloride
- 2,2-Diphenyl-2-ethoxyacetic acid (1-methyl-3-piperidyl) ester hydrochloride
- 2,2-Diphenyl-2-ethoxyacetic acid (1-ethyl-2-piperidyl) ester hydrochloride
Uniqueness
2,2-Diphenyl-2-ethoxyacetic acid (1-ethyl-3-piperidyl) ester hydrochloride is unique due to its specific substitution pattern on the piperidine ring, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Propiedades
Número CAS |
1421-10-9 |
|---|---|
Fórmula molecular |
C23H30ClNO3 |
Peso molecular |
403.9 g/mol |
Nombre IUPAC |
(1-ethylpiperidin-1-ium-3-yl) 2-ethoxy-2,2-diphenylacetate;chloride |
InChI |
InChI=1S/C23H29NO3.ClH/c1-3-24-17-11-16-21(18-24)27-22(25)23(26-4-2,19-12-7-5-8-13-19)20-14-9-6-10-15-20;/h5-10,12-15,21H,3-4,11,16-18H2,1-2H3;1H |
Clave InChI |
LSBPEPFSZRCGKQ-UHFFFAOYSA-N |
SMILES canónico |
CC[NH+]1CCCC(C1)OC(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCC.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


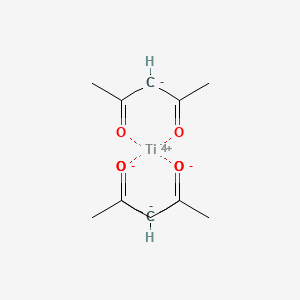
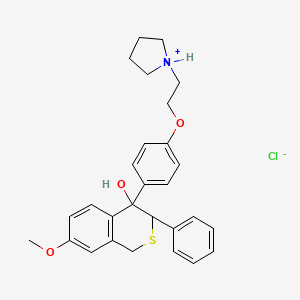
![[3,3-Bis[4-(2-chloroethoxy)phenyl]-3-hydroxy-2-methylpropyl]-dimethylazanium;chloride](/img/structure/B13735863.png)
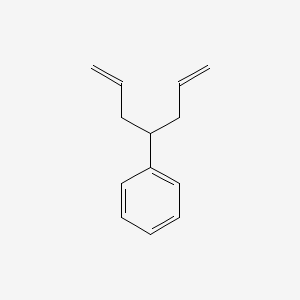

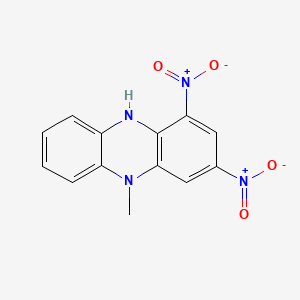
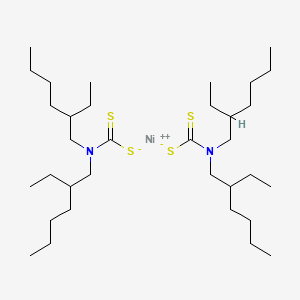
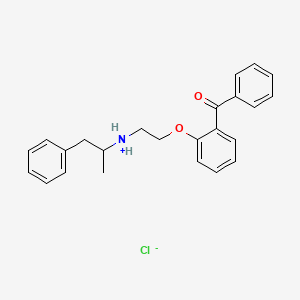
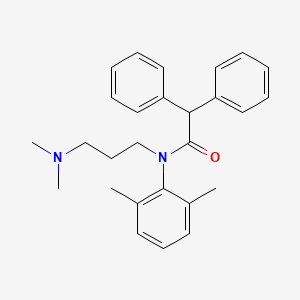



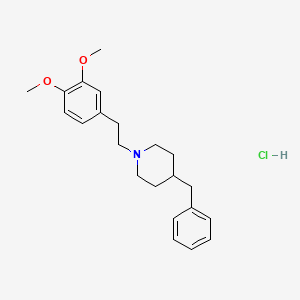
![2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid;(3S,4S)-1,3,4-trimethyl-4-(3-propan-2-yloxyphenyl)piperidine](/img/structure/B13735911.png)
